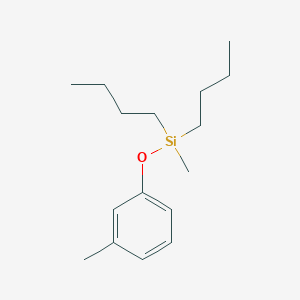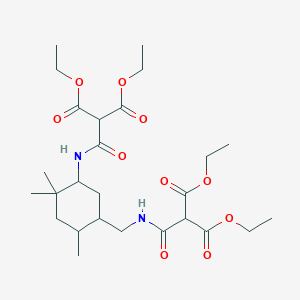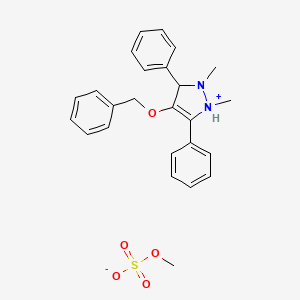![molecular formula C25H20ClP B14602180 Phosphorane, [(2-chlorophenyl)methylene]triphenyl- CAS No. 59625-56-8](/img/structure/B14602180.png)
Phosphorane, [(2-chlorophenyl)methylene]triphenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphorane, [(2-chlorophenyl)methylene]triphenyl- is an organophosphorus compound that belongs to the class of phosphorus ylides. These compounds are known for their role in the Wittig reaction, a widely used method in organic synthesis for the formation of alkenes from aldehydes and ketones. The compound is characterized by the presence of a phosphorus atom bonded to three phenyl groups and a methylene group substituted with a 2-chlorophenyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Phosphorane, [(2-chlorophenyl)methylene]triphenyl- is typically synthesized through the deprotonation of a phosphonium salt. The process involves the following steps:
Formation of the Phosphonium Salt: The reaction of triphenylphosphine with a suitable halide, such as 2-chlorobenzyl chloride, forms the phosphonium salt.
Deprotonation: The phosphonium salt is then deprotonated using a strong base like butyllithium or sodium amide to yield the desired phosphorane.
Industrial Production Methods: While the industrial production methods for this specific compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: Phosphorane, [(2-chlorophenyl)methylene]triphenyl- primarily undergoes the Wittig reaction, where it reacts with aldehydes or ketones to form alkenes. This reaction is a key transformation in organic synthesis.
Common Reagents and Conditions:
Reagents: Aldehydes or ketones, triphenylphosphine, strong bases (e.g., butyllithium, sodium amide).
Conditions: Typically carried out in solvents like tetrahydrofuran (THF) or diethyl ether under an inert atmosphere to prevent oxidation.
Major Products: The major products of the Wittig reaction involving this compound are alkenes and triphenylphosphine oxide.
Wissenschaftliche Forschungsanwendungen
Phosphorane, [(2-chlorophenyl)methylene]triphenyl- has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of alkenes, which are important intermediates in the production of pharmaceuticals, agrochemicals, and polymers.
Medicinal Chemistry: The compound is utilized in the synthesis of complex molecules that have potential therapeutic applications.
Material Science: It is employed in the preparation of materials with specific electronic and optical properties.
Wirkmechanismus
The mechanism of action of phosphorane, [(2-chlorophenyl)methylene]triphenyl- in the Wittig reaction involves the following steps:
Nucleophilic Attack: The ylide carbon attacks the electrophilic carbonyl carbon of the aldehyde or ketone, forming a betaine intermediate.
Cyclization: The betaine intermediate undergoes cyclization to form an oxaphosphetane.
Decomposition: The oxaphosphetane decomposes to yield the desired alkene and triphenylphosphine oxide.
Vergleich Mit ähnlichen Verbindungen
Phosphorane, [(2-chlorophenyl)methylene]triphenyl- can be compared with other similar phosphorus ylides:
Methylenetriphenylphosphorane: This compound is the parent member of the phosphorus ylides and is widely used in the Wittig reaction.
Carbomethoxymethylenetriphenylphosphorane: This ylide is used for the homologation of aldehydes and ketones to extended aldehydes.
Methoxymethylenetriphenylphosphine: Another Wittig reagent used for the synthesis of alkenes.
Uniqueness: Phosphorane, [(2-chlorophenyl)methylene]triphenyl- is unique due to the presence of the 2-chlorophenyl group, which can impart specific electronic and steric effects, influencing the reactivity and selectivity of the Wittig reaction.
Eigenschaften
CAS-Nummer |
59625-56-8 |
|---|---|
Molekularformel |
C25H20ClP |
Molekulargewicht |
386.8 g/mol |
IUPAC-Name |
(2-chlorophenyl)methylidene-triphenyl-λ5-phosphane |
InChI |
InChI=1S/C25H20ClP/c26-25-19-11-10-12-21(25)20-27(22-13-4-1-5-14-22,23-15-6-2-7-16-23)24-17-8-3-9-18-24/h1-20H |
InChI-Schlüssel |
BMPPZPCSELJUNG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)P(=CC2=CC=CC=C2Cl)(C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-[1-(3,4-Dichlorophenyl)ethanesulfonyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14602152.png)

![3,6,9-Trimethyl-6,7-dihydroazuleno[4,5-b]furan](/img/structure/B14602160.png)






